N-(1-hydroxy-2-methylpropan-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide N-(1-hydroxy-2-methylpropan-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
Brand Name: Vulcanchem
CAS No.: 2034621-26-4
VCID: VC4409169
InChI: InChI=1S/C14H20N2O3S/c1-14(2,9-17)16-12(18)11-4-3-6-15-13(11)19-10-5-7-20-8-10/h3-4,6,10,17H,5,7-9H2,1-2H3,(H,16,18)
SMILES: CC(C)(CO)NC(=O)C1=C(N=CC=C1)OC2CCSC2
Molecular Formula: C14H20N2O3S
Molecular Weight: 296.39

N-(1-hydroxy-2-methylpropan-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

CAS No.: 2034621-26-4

Cat. No.: VC4409169

Molecular Formula: C14H20N2O3S

Molecular Weight: 296.39

* For research use only. Not for human or veterinary use.

N-(1-hydroxy-2-methylpropan-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide - 2034621-26-4

Specification

CAS No. 2034621-26-4
Molecular Formula C14H20N2O3S
Molecular Weight 296.39
IUPAC Name N-(1-hydroxy-2-methylpropan-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Standard InChI InChI=1S/C14H20N2O3S/c1-14(2,9-17)16-12(18)11-4-3-6-15-13(11)19-10-5-7-20-8-10/h3-4,6,10,17H,5,7-9H2,1-2H3,(H,16,18)
Standard InChI Key HDTNEWFUTDQJJC-UHFFFAOYSA-N
SMILES CC(C)(CO)NC(=O)C1=C(N=CC=C1)OC2CCSC2

Introduction

N-(1-hydroxy-2-methylpropan-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a complex organic compound belonging to the class of nicotinamide derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory and neuroprotective effects. The compound's unique molecular structure incorporates functional groups such as hydroxy, methyl, and tetrahydrothiophene, contributing to its potential pharmacological applications.

Chemical Formula and Molecular Weight

  • Molecular Formula: Not explicitly provided in the search results, but it can be inferred from its components.

  • Molecular Weight: Not specified in the search results.

Synthesis

The synthesis of this compound typically involves multi-step reactions requiring careful control of conditions such as temperature, pH, and solvent choice to ensure high yield and purity. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are often used for monitoring the reaction progress and characterizing the final product.

Chemical Reactions

The compound can participate in various chemical reactions typical for amides and ethers, including hydrolysis, which may be facilitated by strong acids but can also lead to unwanted side reactions.

Mechanism of Action

The mechanism of action for N-(1-hydroxy-2-methylpropan-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is not fully elucidated but is believed to involve modulation of metabolic pathways related to nicotinamide. It may act by influencing cellular metabolism, given its classification as a nicotinamide derivative.

Potential Applications

This compound has potential applications in several scientific fields, particularly in pharmacology due to its structural similarity to other biologically active compounds. Modifications in its molecular structure could significantly alter its biological activity, making it a candidate for further pharmacological studies.

N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

This compound, unlike N-(1-hydroxy-2-methylpropan-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, has shown anti-inflammatory potency as a possible 5-lipoxygenase (5-LOX) inhibitor. Its synthesis involves a two-stage protocol using commercially available reagents .

N-(1-hydroxy-2-methylpropan-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

This compound shares a similar structure but with the tetrahydrothiophen-3-yl)oxy group attached at the 6-position instead of the 2-position. It has a molecular weight of 296.39 g/mol and a molecular formula of C14H20N2O3S .

Current Status

Research on N-(1-hydroxy-2-methylpropan-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is ongoing, with a focus on understanding its pharmacological potential. The compound's unique structure suggests it could be a valuable candidate for further studies, particularly in modulating metabolic pathways related to nicotinamide.

Future Research Directions

Future studies should aim to elucidate the compound's mechanism of action and explore its potential applications in medicine. This could involve in vitro and in vivo studies to assess its efficacy and safety profile.

Synthesis and Characterization Techniques

TechniquePurpose
Thin-layer chromatography (TLC)Monitoring reaction progress
Nuclear magnetic resonance (NMR) spectroscopyCharacterizing the final product
Liquid chromatography–mass spectrometry (LC–MS)Confirming molecular structure

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